molecular formula C8H6INS B2606207 6-Iodo-2-methyl-1,3-benzothiazole CAS No. 68867-20-9; 6931-54-0

6-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B2606207
CAS No.: 68867-20-9; 6931-54-0
M. Wt: 275.11
InChI Key: YVXGKAZJAUWMPM-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a halogenated benzothiazole derivative with the molecular formula C₈H₆INS and a molecular weight of 275.107 g/mol. Its structure consists of a benzothiazole core substituted with an iodine atom at the 6-position and a methyl group at the 2-position . The compound crystallizes in the monoclinic space group P2₁/c with well-defined halogen bonding (C–I⋯N) and π–π interactions (centroid–centroid distance = 3.758 Å), forming supramolecular chains stabilized by secondary interactions .

Synthetic routes to this compound typically involve iodination of pre-functionalized benzothiazoles, with crystallization achieved via slow evaporation of dichloromethane solutions . X-ray diffraction studies confirm its near-planar geometry, with the iodine atom deviating only 0.075 Å from the mean benzothiazole plane . The SHELX software suite (e.g., SHELXL97) has been instrumental in refining its crystal structure, highlighting the reliability of modern crystallographic tools for small-molecule analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGKAZJAUWMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Halogen Bonding Strength : The 6-iodo substitution in this compound enables stronger halogen bonding (C–I⋯N) compared to 2-iodobenzothiazole, where iodine’s position reduces directional interactions .

Q & A

Q. What challenges arise in the structural elucidation of halogenated benzothiazole derivatives using SC-XRD?

  • Methodological Answer :
  • Heavy atom effects : Iodine’s high electron density complicates data collection (requires low-temperature measurements to reduce thermal motion).
  • Disorder modeling : Use SHELXL for refining disordered methyl or aryl groups .

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